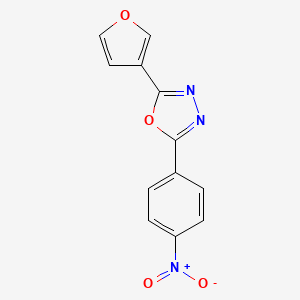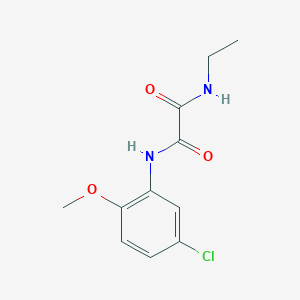
N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide, also known as CME-1, is a novel small molecule that has been identified as a potential anticancer agent. It was first synthesized by a team of researchers at the University of Illinois in 2012. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide is not fully understood, but it is believed to involve the inhibition of a key enzyme called fatty acid synthase (FAS). FAS is overexpressed in many types of cancer and is essential for the synthesis of fatty acids, which are required for tumor growth and survival. By inhibiting FAS, this compound disrupts the metabolic pathways that cancer cells rely on for their growth and survival.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are involved in the formation of new blood vessels. This suggests that this compound may have anti-angiogenic properties, which could be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide as a research tool is its specificity for FAS. Unlike other FAS inhibitors, this compound does not inhibit other enzymes that are involved in fatty acid metabolism, which can lead to unwanted side effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide. One area of interest is the development of more potent analogs of this compound that could have even greater anticancer activity. Another area of interest is the exploration of the anti-angiogenic properties of this compound and its potential use in combination with other anti-angiogenic agents in the treatment of cancer. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising small molecule with potent anticancer activity and other potential therapeutic applications. Its specificity for FAS and lack of side effects make it a valuable research tool for studying fatty acid metabolism and cancer biology. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide involves a multistep process that begins with the reaction of 5-chloro-2-methoxyaniline with ethyl 2-bromoacetate to form an intermediate product. This intermediate is then reacted with ethylenediamine to produce the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-ethylethanediamide has been the subject of extensive research in the field of cancer therapy. Studies have shown that it has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-13-10(15)11(16)14-8-6-7(12)4-5-9(8)17-2/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQHXBEVONOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)
![3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)
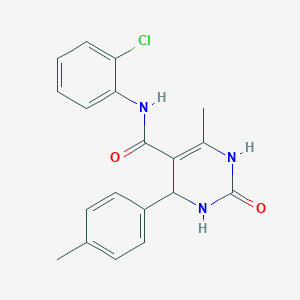
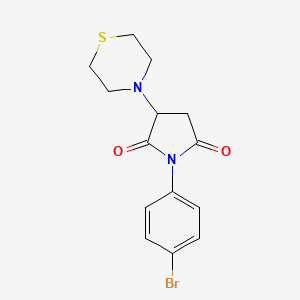
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)
![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
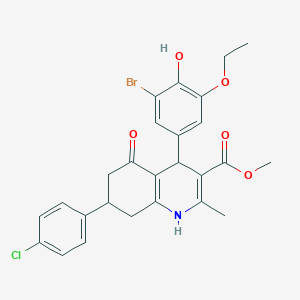
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
